molecular formula C19H19N7 B11711638 1,3,5-Benzenetriamine, 2-methyl-4,6-bis(2-phenyldiazenyl)- CAS No. 315195-41-6

1,3,5-Benzenetriamine, 2-methyl-4,6-bis(2-phenyldiazenyl)-

Cat. No.: B11711638
CAS No.: 315195-41-6
M. Wt: 345.4 g/mol
InChI Key: VGQOFUACADYMNV-UHFFFAOYSA-N
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Description

1,3,5-Benzenetriamine, 2-methyl-4,6-bis(2-phenyldiazenyl)- is an organic compound with a complex structure It is characterized by the presence of three amino groups attached to a benzene ring, along with two phenyldiazenyl groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Benzenetriamine, 2-methyl-4,6-bis(2-phenyldiazenyl)- typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by coupling reactions with appropriate amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Benzenetriamine, 2-methyl-4,6-bis(2-phenyldiazenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl groups to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various substituted benzenes, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5-Benzenetriamine, 2-methyl-4,6-bis(2-phenyldiazenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Benzenetriamine, 2-methyl-4,6-bis(2-phenyldiazenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Benzenetriamine, 2,4,6-trinitro-: Known for its explosive properties.

    1,3,5-Triaminobenzene: A simpler analog with three amino groups attached to a benzene ring.

Properties

CAS No.

315195-41-6

Molecular Formula

C19H19N7

Molecular Weight

345.4 g/mol

IUPAC Name

2-methyl-4,6-bis(phenyldiazenyl)benzene-1,3,5-triamine

InChI

InChI=1S/C19H19N7/c1-12-15(20)18(25-23-13-8-4-2-5-9-13)17(22)19(16(12)21)26-24-14-10-6-3-7-11-14/h2-11H,20-22H2,1H3

InChI Key

VGQOFUACADYMNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1N)N=NC2=CC=CC=C2)N)N=NC3=CC=CC=C3)N

Origin of Product

United States

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